1-(5-Chloro-2-methylphenyl)propan-1-ol
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Overview
Description
1-(5-Chloro-2-methylphenyl)propan-1-ol is a useful research compound. Its molecular formula is C10H13ClO and its molecular weight is 184.66. The purity is usually 95%.
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Preparation Methods
The synthesis of 1-(5-Chloro-2-methylphenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 1-(5-Chloro-2-methylphenyl)propan-1-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . Industrial production methods may involve catalytic hydrogenation processes to achieve higher yields and purity .
Chemical Reactions Analysis
1-(5-Chloro-2-methylphenyl)propan-1-ol undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Esterification: The alcohol group can react with carboxylic acids or acid chlorides to form esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations . Major products formed from these reactions include ketones, carboxylic acids, alkanes, and esters .
Scientific Research Applications
1-(5-Chloro-2-methylphenyl)propan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-(5-Chloro-2-methylphenyl)propan-1-ol exerts its effects depends on its interaction with specific molecular targets and pathways. The alcohol functional group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors, potentially affecting their activity . The chlorine atom in the aromatic ring may also influence its reactivity and binding affinity to various biological targets .
Comparison with Similar Compounds
1-(5-Chloro-2-methylphenyl)propan-1-ol can be compared with other similar compounds such as:
1-(5-Chloro-2-methylphenyl)ethanol: This compound has a similar structure but with a shorter carbon chain, which may affect its physical and chemical properties.
1-(5-Chloro-2-methylphenyl)propan-2-ol:
1-(5-Chloro-2-methylphenyl)propan-1-one: The ketone analog of the compound, which has different reactivity and is used in different synthetic applications.
Properties
IUPAC Name |
1-(5-chloro-2-methylphenyl)propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-3-10(12)9-6-8(11)5-4-7(9)2/h4-6,10,12H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCBSGRYSLZUAKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)Cl)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.